![molecular formula C8H9NO2S B2521512 Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate CAS No. 216318-31-9](/img/structure/B2521512.png)
Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate
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Description
Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate is a chemical compound with the molecular formula C8H9NO2S. It is also known as Methyl 3-(2-methyl-4-thiazolyl)acrylate and is used in various scientific research applications. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well studied.
Scientific Research Applications
Antioxidant Properties
Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative damage. Researchers have explored the ability of thiazole derivatives to scavenge free radicals and mitigate oxidative stress .
Analgesic and Anti-Inflammatory Effects
Some synthesized thiazole compounds exhibit analgesic and anti-inflammatory activity. These properties are essential for managing pain and inflammation in various conditions. Notably, certain thiazole derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like ibuprofen .
Antimicrobial and Antifungal Activity
Thiazoles have been studied as potential antimicrobial and antifungal agents. For instance:
Researchers have synthesized various thiazole derivatives and evaluated their efficacy against bacteria and fungi. These investigations contribute to the development of novel therapeutic agents .
Neuroprotective Effects
Thiazoles may offer neuroprotection by preserving neuronal function and preventing neurodegenerative processes. Although more research is needed, the thiazole scaffold holds promise for designing neuroprotective compounds .
Antitumor and Cytotoxic Properties
Certain thiazole derivatives exhibit antitumor and cytotoxic effects. These compounds could potentially be used in cancer therapy. Researchers have identified synthesized thiazoles with activity comparable to established antitumor drugs .
Applications in Drug Design
Thiazoles serve as building blocks for drug development. By modifying the thiazole scaffold, medicinal chemists create novel molecules with specific pharmacological properties. The rational design of thiazole-based drugs involves optimizing their structure for desired effects while minimizing side effects .
properties
IUPAC Name |
methyl (E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-6-9-7(5-12-6)3-4-8(10)11-2/h3-5H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUCHAVQDJPAIE-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
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